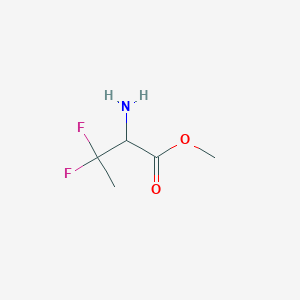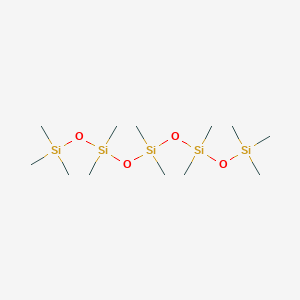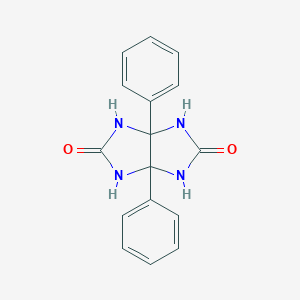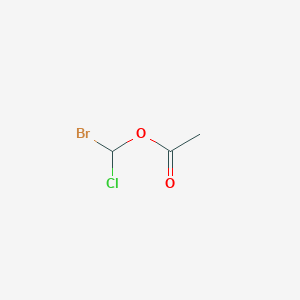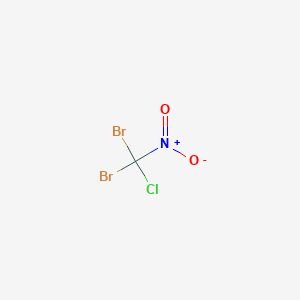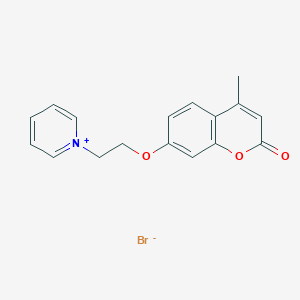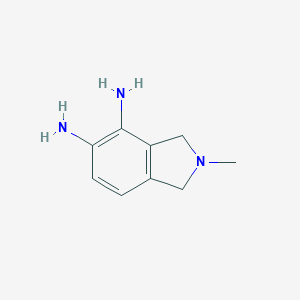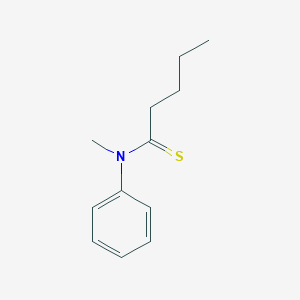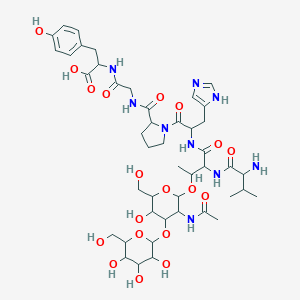
Vgagathpgy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vgagathpgy, also known as Vgaga, is a natural chemical compound that has recently gained attention in the field of scientific research. It is a member of the class of compounds known as alkaloids, which are found in a variety of plants and have been shown to have a wide range of biological activities. Vgaga has been found to have potential therapeutic applications in a number of areas, including cancer treatment and pain management.
Wirkmechanismus
The mechanism of action of Vgagathpgy is not yet fully understood, but it is believed to involve a number of different pathways in the body. One possible mechanism of action is through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. Vgagathpgy has also been shown to have effects on the immune system, including the regulation of cytokine production.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Vgagathpgy are complex and varied. In cancer research, Vgagathpgy has been shown to induce apoptosis (cell death) in cancer cells, while leaving healthy cells unaffected. In pain management, Vgagathpgy has been found to have analgesic effects, reducing pain without the side effects associated with traditional pain medications. In cardiovascular disease research, Vgagathpgy has been shown to have potential benefits for reducing inflammation and improving blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Vgagathpgy in lab experiments is its natural origin, which makes it more appealing for use in therapeutic applications. Additionally, Vgagathpgy has been shown to have low toxicity, making it a potentially safer alternative to traditional medications. However, there are also limitations to using Vgagathpgy in lab experiments, including the difficulty of obtaining the compound in large quantities and the limited understanding of its mechanism of action.
Zukünftige Richtungen
There are a number of potential future directions for Vgagathpgy research. One area of interest is in the development of Vgagathpgy-based therapies for cancer treatment and pain management. Another area of interest is in the exploration of the compound's effects on the immune system and its potential applications in autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of Vgagathpgy and its potential interactions with other drugs.
Conclusion:
In conclusion, Vgagathpgy is a natural chemical compound with potential therapeutic applications in a number of areas. While the mechanism of action of Vgagathpgy is not yet fully understood, scientific research has shown promising results for its use in cancer treatment, pain management, and cardiovascular disease. As research continues, there is potential for the development of Vgagathpgy-based therapies and a greater understanding of the compound's effects on the body.
Synthesemethoden
Vgagathpgy is a natural compound that is found in a variety of plants, including the Chinese herb Stephania tetrandra. The synthesis of Vgagathpgy can be accomplished through a number of methods, including extraction from plant sources and chemical synthesis. Extraction from plant sources involves the use of solvents to isolate the compound from the plant material. Chemical synthesis involves the use of organic chemistry techniques to create the compound from simpler starting materials.
Wissenschaftliche Forschungsanwendungen
Vgagathpgy has been the subject of a number of scientific studies in recent years. These studies have focused on a variety of potential therapeutic applications for the compound, including cancer treatment, pain management, and cardiovascular disease. In cancer research, Vgagathpgy has been shown to have anti-tumor effects in a number of different types of cancer cells. In pain management, Vgagathpgy has been found to have analgesic effects, making it a potential alternative to traditional pain medications. In cardiovascular disease research, Vgagathpgy has been shown to have potential benefits for reducing inflammation and improving blood flow.
Eigenschaften
CAS-Nummer |
142035-49-2 |
|---|---|
Produktname |
Vgagathpgy |
Molekularformel |
C45H67N9O19 |
Molekulargewicht |
1038.1 g/mol |
IUPAC-Name |
2-[[2-[[1-[2-[[3-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2-amino-3-methylbutanoyl)amino]butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C45H67N9O19/c1-19(2)31(46)40(65)53-32(20(3)70-44-33(50-21(4)57)38(35(61)29(17-56)71-44)73-45-37(63)36(62)34(60)28(16-55)72-45)41(66)52-25(13-23-14-47-18-49-23)42(67)54-11-5-6-27(54)39(64)48-15-30(59)51-26(43(68)69)12-22-7-9-24(58)10-8-22/h7-10,14,18-20,25-29,31-38,44-45,55-56,58,60-63H,5-6,11-13,15-17,46H2,1-4H3,(H,47,49)(H,48,64)(H,50,57)(H,51,59)(H,52,66)(H,53,65)(H,68,69) |
InChI-Schlüssel |
RXJBJFGLMHMRTN-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C)C(=O)NC(CC3=CN=CN3)C(=O)N4CCCC4C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C)C(=O)NC(CC3=CN=CN3)C(=O)N4CCCC4C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N |
Synonyme |
V(Galbeta3GalNAcalpha)THPGY Val(galactosyl-3-galactosyl-N-acetyl)Thr-His-Pro-Gly-Tyr VGAGATHPGY |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



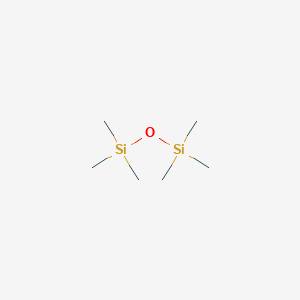
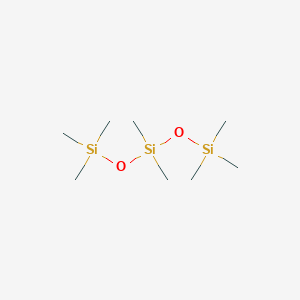
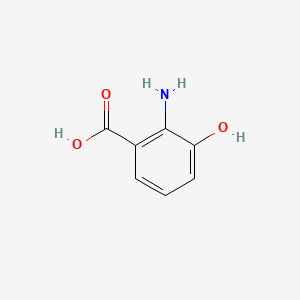
![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)
![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)
